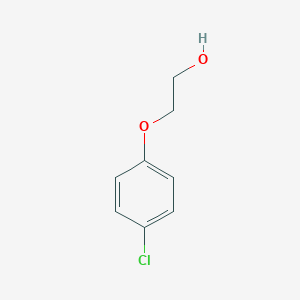

2-(4-Chlorophenoxy)ethanol

Description

Contextualization within the Phenoxyethanol (B1677644) Chemical Class

2-(4-Chlorophenoxy)ethanol belongs to the phenoxyethanol class of chemical compounds. This class is characterized by an aromatic ether structure where a phenoxy group is attached to a hydroxyethyl (B10761427) group. nih.gov The parent compound, phenoxyethanol, is a glycol ether and a phenol (B47542) ether. wpmucdn.com Structurally, this compound is a derivative of phenoxyethanol, distinguished by the presence of a chlorine atom substituted at the para- (4-) position of the phenyl ring. This substitution significantly influences the molecule's chemical properties and reactivity, making it a distinct entity within the broader phenoxyethanol family.

The general structure of the phenoxyethanol class involves a phenyl ring bonded to an ethoxy alcohol chain (–O–CH₂–CH₂–OH). The addition of substituents, such as the chlorine atom in this compound, allows for the fine-tuning of the molecule's characteristics for various applications.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₈H₉ClO₂ |

| Molecular Weight | 172.61 g/mol |

| CAS Number | 1892-43-9 |

| Appearance | Solid |

Data sourced from PubChem. nih.gov

Historical Perspective of Research Endeavors Related to its Chemical Scaffold

Research into the chemical scaffold of this compound is intrinsically linked to the history of its parent compound, phenoxyethanol. The first synthesis of phenoxyethanol was reported in 1896 by W. H. Perkin Jr. and his graduate student Edward Haworth. Their method involved the reaction of sodium, phenol, and 2-chloroethanol (B45725) in anhydrous ethanol (B145695).

Starting in the 1920s, phenoxyethanol became commercially available and was utilized as a solvent for cellulose (B213188) acetate. Industrial production typically involves the hydroxyethylation of phenol, a process based on the Williamson ether synthesis, often in the presence of alkali-metal hydroxides or borohydrides. Over the decades, the applications of the phenoxyethanol scaffold have expanded significantly, with uses documented in cosmetics as a preservative, in perfumes as a fixative, and as a solvent for various materials like dyes and resins. wpmucdn.comorientjchem.org The exploration of halogenated derivatives, such as this compound, represents a logical progression in the research trajectory, aiming to modify the scaffold's activity for more specialized applications, particularly in agrochemicals and pharmaceuticals.

Table 2: Historical Timeline of the Phenoxyethanol Scaffold

| Year | Milestone |

|---|---|

| 1896 | First synthesis of phenoxyethanol by Perkin Jr. and Haworth. |

| 1920s | Commercial availability of phenoxyethanol as a solvent. |

| Ongoing | Widespread use as a preservative in cosmetics and pharmaceuticals. |

Significance and Research Trajectory of this compound as a Synthetic Intermediate

The primary significance of this compound in academic research lies in its utility as a synthetic intermediate. Its structure contains a reactive primary alcohol group and a stable chlorophenoxy moiety, making it a valuable building block for the synthesis of more complex molecules.

Research has indicated its use as a precursor in the synthesis of various agrochemicals, particularly herbicides. Current time information in Bangalore, IN. The 4-chlorophenoxy acetic acid (pCPA) structure, a known plant growth regulator, is a key feature that can be derived from intermediates related to the this compound scaffold. wikipedia.org For instance, the synthesis of the herbicide 4-chlorophenoxyacetic acid is often achieved through the reaction of 4-chlorophenolate with chloroacetic acid. wpmucdn.com While direct synthesis from this compound involves an oxidation step, its structural similarity makes it a relevant subject of study in the development of phenoxy herbicides.

Furthermore, the aryloxyphenoxypropionate (APP) class of herbicides, which are potent inhibitors of the acetyl-CoA carboxylase (ACCase) enzyme in grasses, features a similar aryloxy-phenoxy linkage. researchgate.netresearchgate.net Research in this area often involves the coupling of hydroxyphenoxy derivatives with various aromatic rings. The 4-chlorophenoxy group present in this compound is a key structural motif in this class of herbicides.

In the pharmaceutical field, the related compound clofibrate, a lipid-lowering agent, is synthesized from p-chlorophenol. orientjchem.orgchemicalbook.com The synthesis involves creating a 2-(4-chlorophenoxy)-2-methylpropanoic acid intermediate, highlighting the importance of the p-chlorophenoxy ether linkage in pharmacologically active molecules. The research trajectory for this compound is therefore focused on its potential as a starting material to efficiently introduce the 4-chlorophenoxy group into novel compounds with potential biological activity, spanning from agrochemicals to pharmaceuticals.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(4-chlorophenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEGSSUSEWOHAFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

38797-58-9 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(4-chlorophenyl)-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38797-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1062047 | |

| Record name | Ethanol, 2-(4-chlorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1892-43-9 | |

| Record name | 2-(4-Chlorophenoxy)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1892-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Chlorophenoxy)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001892439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorophetanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11368 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-(4-Chlorophenoxy)ethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8133 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-(4-chlorophenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2-(4-chlorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chlorophenoxy)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.981 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(4-CHLOROPHENOXY)ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q73I5T98DA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 2-(4-Chlorophenoxy)ethanol

The synthesis of this compound is primarily achieved through nucleophilic substitution reactions, with alternative pathways providing additional synthetic flexibility.

The most common methods for synthesizing this compound involve the reaction of 4-chlorophenol (B41353) with either ethylene (B1197577) oxide or ethylene carbonate under basic conditions. wikipedia.org

Reaction of 4-Chlorophenol with Ethylene Oxide : This reaction is typically carried out in the presence of a base, which deprotonates the phenol (B47542) to form the more nucleophilic 4-chlorophenoxide ion. The phenoxide then attacks the electrophilic carbon of the ethylene oxide ring, leading to a ring-opening reaction and the formation of the desired product after a workup to protonate the resulting alkoxide. wikipedia.orgnih.gov The general mechanism involves the SN2 attack of the phenoxide on one of the carbon atoms of the ethylene oxide ring.

Reaction of 4-Chlorophenol with Ethylene Carbonate : An alternative approach utilizes ethylene carbonate as the source of the 2-hydroxyethyl group. This reaction can be performed under solventless conditions and catalyzed by heterogeneous catalysts like sodium-exchanged mordenite. organic-chemistry.org The proposed mechanism suggests an initial activation of the phenol by the basic catalyst, followed by its nucleophilic attack on a carbonyl carbon of the ethylene carbonate. This is followed by a decarboxylation step to yield this compound. This method is considered a greener alternative to the use of ethylene oxide.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference(s) |

| 4-Chlorophenol | Ethylene Oxide | Basic conditions | This compound | wikipedia.org |

| Phenol | Ethylene Carbonate | Na-mordenite, solventless | 2-Phenoxyethanol | organic-chemistry.org |

Interactive Data Table: Nucleophilic Substitution Routes

Users can filter and sort the data based on reactants and conditions.

Besides the use of ethylene oxide and its derivatives, other synthetic strategies have been developed.

Reaction of 4-Chlorophenol with 2-Bromoethanol (B42945) : This method involves the Williamson ether synthesis, where sodium 4-chlorophenolate reacts with 2-bromoethanol. wpmucdn.com The phenolate (B1203915) acts as a nucleophile, displacing the bromide ion from 2-bromoethanol in an SN2 reaction. A similar synthesis has been described for 2-(4-chlorophenoxy)-propanol, where p-chlorophenol is reacted with 2-bromo-propanol in the presence of sodium dissolved in isopropanol. numberanalytics.com

Reduction of Ethyl 2-(4-chlorophenoxy)acetate : The ester, ethyl 2-(4-chlorophenoxy)acetate, can be reduced to this compound. wpmucdn.com This transformation can be achieved using a reducing agent like lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as diethyl ether or tetrahydrofuran. The mechanism involves the nucleophilic attack of the hydride ion on the carbonyl carbon of the ester, followed by the elimination of the ethoxide leaving group and a second hydride attack on the resulting aldehyde intermediate.

| Starting Material | Reagent(s) | Product | Reference(s) |

| 4-Chlorophenol | 2-Bromoethanol | This compound | wpmucdn.comnumberanalytics.com |

| Ethyl 2-(4-chlorophenoxy)acetate | Reducing agent (e.g., LiAlH₄) | This compound | wpmucdn.com |

Interactive Data Table: Alternative Synthetic Routes

Users can explore different starting materials and reagents for the synthesis.

Derivatization Strategies of this compound

The primary alcohol functional group in this compound serves as a key site for various chemical transformations, leading to a wide range of derivatives with diverse applications.

The oxidation of the primary alcohol in this compound provides a direct route to 4-chlorophenoxyacetic acid, a compound of significant interest, particularly as a herbicide. analis.com.my

Oxidation of the Primary Alcohol : Standard oxidizing agents can be employed for this conversion. The Jones oxidation, which uses a mixture of chromium trioxide and sulfuric acid in acetone, is a classic method for oxidizing primary alcohols to carboxylic acids. The mechanism involves the formation of a chromate (B82759) ester, followed by its decomposition. Other reagents like potassium permanganate (B83412) (KMnO₄) or pyridinium (B92312) chlorochromate (PCC) followed by further oxidation can also be utilized. The synthesis of 4-chlorophenoxyacetic acid has also been reported from the reaction of 4-chlorophenol with chloroacetic acid in the presence of a base. wikipedia.org

| Starting Material | Reagent(s) | Product | Reference(s) |

| Primary Alcohol | Jones Reagent (CrO₃, H₂SO₄, acetone) | Carboxylic Acid | |

| 4-Chlorophenol | Chloroacetic Acid, NaOH | 4-Chlorophenoxyacetic Acid | wikipedia.org |

Interactive Data Table: Synthesis of 4-Chlorophenoxyacetic Acid

Compare different synthetic approaches to this key derivative.

Further derivatization of this compound can lead to heterocyclic structures like oxiranes and oxadiazoles, which are important pharmacophores.

Formation of Oxirane Intermediates : The conversion of this compound to its corresponding oxirane, 2-((4-chlorophenoxy)methyl)oxirane, is a two-step process. First, the primary alcohol is oxidized to the corresponding aldehyde, 2-(4-chlorophenoxy)acetaldehyde. This aldehyde can then be converted to the epoxide using reagents like trimethylsulfonium (B1222738) iodide or trimethylsulfonium methylsulfate. analis.com.my The reaction proceeds via the formation of a sulfur ylide which then reacts with the aldehyde to form the epoxide ring.

Formation of Oxadiazole Intermediates : The synthesis of 1,3,4-oxadiazole (B1194373) derivatives from this compound is a multi-step process that typically begins with its oxidation to 4-chlorophenoxyacetic acid. The carboxylic acid is then converted to its corresponding ester, which upon reaction with hydrazine (B178648) hydrate, yields the key intermediate, 2-(4-chlorophenoxy)acetohydrazide (B1349058). This hydrazide can then be cyclized with various reagents, such as carbon disulfide and potassium hydroxide, or by reacting with substituted aromatic aldehydes followed by treatment with acetic anhydride, to form the 1,3,4-oxadiazole ring.

The hydroxyl group of this compound can undergo other common transformations of alcohols.

Esterification : The reaction of this compound with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of an acid catalyst leads to the formation of esters. wikipedia.org For instance, enzymatic esterification using lipases has been explored for similar phenoxypropionic acids, demonstrating the potential for stereoselective transformations. google.com

Etherification : The hydroxyl group can be further etherified by reacting its corresponding alkoxide (formed by deprotonation with a strong base) with an alkyl halide (Williamson ether synthesis). This allows for the introduction of a second ether linkage, expanding the molecular complexity. A method for preparing 2-chloro-4-(4-chlorophenoxy)-methyl phenyl ketone involves an etherification reaction as a key step.

Halogenation : The hydroxyl group can be replaced by a halogen atom using appropriate halogenating agents. For example, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would yield 1-chloro-4-(2-chloroethoxy)benzene (B86679) or 1-bromo-4-(2-chloroethoxy)benzene, respectively. These halogenated derivatives can serve as intermediates for further nucleophilic substitution reactions.

Catalytic Approaches in this compound Synthesis and Derivatization

The formation of the ether linkage in this compound is a cornerstone of its synthesis, with catalytic approaches offering enhanced efficiency and selectivity. A prominent method involves the copper(II)-catalyzed C-O coupling reaction. In a notable study, the synthesis of this compound was achieved by reacting 1-bromo-4-chlorobenzene (B145707) with ethylene glycol. rsc.org This reaction, carried out at 130°C for 20 hours, resulted in a high yield of the desired product. rsc.org

Another significant catalytic strategy is phase-transfer catalysis (PTC), which is particularly effective for Williamson ether synthesis—a reaction between an alkoxide and an organic halide. This method facilitates the transfer of the anionic nucleophile (phenoxide) from an aqueous or solid phase to the organic phase where the alkylating agent resides. nih.govbme.hu Common phase-transfer catalysts for such reactions include quaternary ammonium (B1175870) salts and crown ethers. bme.hu While specific studies detailing PTC for this compound are not abundant, the general principles are widely applicable. For instance, the reaction of 4-chlorophenol with 2-chloroethanol (B45725) in a biphasic system (e.g., toluene (B28343) and aqueous sodium hydroxide) would be significantly accelerated by a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB). nih.gov

Beyond its synthesis, catalytic methods are also crucial for the derivatization of this compound. The hydroxyl group of the ethanol (B145695) moiety serves as a prime site for further chemical modifications. For example, this compound can be converted to 2-(4-chlorophenoxy)ethoxymethyl chloride. This transformation is achieved by reacting the starting alcohol with paraformaldehyde and gaseous hydrogen chloride in anhydrous methylene (B1212753) chloride. psu.edu This derivative can then be used in subsequent condensation reactions, for instance, with pyrimidine (B1678525) bases to create novel molecules with potential biological activities. psu.edu

Optimization of Synthetic Reaction Conditions and Yield Enhancement in Research Contexts

The optimization of reaction conditions is a critical aspect of synthetic chemistry, aiming to maximize product yield and purity while minimizing reaction times and by-products. In the context of this compound synthesis via methods like the Williamson ether synthesis, several parameters can be fine-tuned.

Key Optimization Parameters in Williamson Ether Synthesis:

| Parameter | Effect on Reaction | Optimization Strategies |

| Catalyst | The choice of phase-transfer catalyst significantly impacts reaction rate and yield. | Screening various catalysts such as quaternary ammonium salts (e.g., TBAB, Aliquat 336) and poly(ethylene glycols) can identify the most effective one for the specific reactant pair. numberanalytics.comresearchgate.net |

| Solvent | The solvent system influences the solubility of reactants and the efficiency of the phase-transfer process. | While PTC can reduce the need for harsh organic solvents, the choice of the organic phase (e.g., toluene, dichloromethane) can still affect the reaction outcome. numberanalytics.com |

| Temperature | Reaction temperature affects the rate of reaction. | Increasing the temperature generally accelerates the reaction, but can also lead to side reactions. Optimal temperature needs to be determined experimentally. For the copper-catalyzed synthesis, a temperature of 130°C was found to be effective. rsc.org |

| Base Concentration | The concentration of the base (e.g., NaOH) used to deprotonate the phenol is crucial. | A sufficient concentration is needed to generate the phenoxide, but an excessively high concentration can lead to side reactions or catalyst degradation. |

| Stirring Speed | In a biphasic system, vigorous stirring is essential to maximize the interfacial area for the phase-transfer catalyst to operate. | Optimizing the agitation ensures efficient mixing and mass transfer between the phases. |

Research into the optimization of ether synthesis has shown that microwave irradiation can significantly accelerate reaction rates and reduce reaction times. numberanalytics.com Furthermore, the development of more reactive and selective alkoxide precursors can also enhance the efficiency of the Williamson ether synthesis. numberanalytics.com

For the derivatization of this compound, optimization of the reaction to form 2-(4-chlorophenoxy)ethoxymethyl chloride involved controlling the temperature and the flow of gaseous hydrogen chloride to achieve a high yield of 92%. psu.edu

The following table summarizes research findings on the synthesis and derivatization of this compound and related compounds, highlighting the conditions and yields achieved.

Table of Research Findings for this compound and its Derivatives

| Reaction | Reactants | Catalyst/Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Synthesis of this compound | 1-bromo-4-chlorobenzene, Ethylene glycol | Copper(II) catalyst | 130°C, 20 hours | High | rsc.org |

| Derivatization to 2-(4-chlorophenoxy)ethoxymethyl chloride | This compound, Paraformaldehyde | Gaseous hydrogen chloride, Anhydrous methylene chloride | 0-5°C, 2 hours | 92% | psu.edu |

| General Williamson Ether Synthesis | 4-chlorophenol, 2-chloroethanol | Phase-Transfer Catalyst (e.g., TBAB), NaOH | Biphasic system (e.g., Toluene/Water) | Yield dependent on optimized conditions | nih.govnumberanalytics.com |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are routinely employed to confirm the structure of 2-(4-Chlorophenoxy)ethanol.

Proton NMR (¹H NMR) analysis of this compound reveals distinct signals corresponding to the aromatic and aliphatic protons in the molecule. The aromatic protons on the para-substituted benzene (B151609) ring typically appear as two distinct multiplets due to the influence of the chlorine atom and the ether linkage. The ethoxy group protons present as two triplets, characteristic of adjacent methylene (B1212753) groups. psu.edu A representative ¹H NMR spectrum recorded on a 90 MHz instrument in deuterated chloroform (B151607) (CDCl₃) shows signals at specific chemical shifts. guidechem.com

A study of a related derivative, 2-(4-chlorophenoxy)ethoxymethyl chloride, showed the methylene protons of the ethoxy group appearing as triplets at 3.66 ppm and 3.96 ppm. psu.edu The aromatic protons were observed as a multiplet in the range of 6.96-7.31 ppm. psu.edu For this compound itself, the hydroxyl proton will also be present, though its chemical shift can vary depending on concentration and solvent.

Table 1: Representative ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons (H-2, H-6) | ~7.25 | d (doublet) |

| Aromatic Protons (H-3, H-5) | ~6.85 | d (doublet) |

| -OCH₂- | ~4.10 | t (triplet) |

| -CH₂OH | ~3.95 | t (triplet) |

| -OH | Variable | s (singlet) |

Note: Data is generalized from typical spectra; exact values can vary with instrumentation and solvent.

Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, distinct signals are observed for each unique carbon atom. guidechem.comnih.gov The spectrum will show four signals for the aromatic carbons, with the carbon attached to the chlorine atom and the carbon attached to the ether oxygen having characteristic chemical shifts. The two aliphatic carbons of the ethanol (B145695) moiety will also be clearly distinguishable.

Table 2: Representative ¹³C NMR Data for this compound in CDCl₃ guidechem.com

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C1 (C-O) | ~157.5 |

| C4 (C-Cl) | ~125.4 |

| C2, C6 (CH) | ~129.3 |

| C3, C5 (CH) | ~115.8 |

| C7 (-OCH₂) | ~69.0 |

| C8 (-CH₂OH) | ~61.5 |

Note: Data is generalized from typical spectra; exact values can vary with instrumentation and solvent.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

LC-MS is a highly sensitive technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is particularly useful for the analysis of moderately polar compounds like this compound. In LC-MS analysis, the compound is typically ionized using techniques such as electrospray ionization (ESI), forming protonated molecules [M+H]⁺ or other adducts like [M+Na]⁺. uni.lu The predicted collision cross section (CCS) values for these ions help in their identification. uni.lu For instance, the predicted CCS for the [M+H]⁺ adduct of this compound is 131.2 Ų. uni.lu

Table 3: Predicted LC-MS Data for this compound Adducts uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 173.03639 | 131.2 |

| [M+Na]⁺ | 195.01833 | 140.4 |

| [M-H]⁻ | 171.02183 | 133.7 |

| [M+NH₄]⁺ | 190.06293 | 152.0 |

Electron Ionization Mass Spectrometry (EI-MS) is a classic technique that involves bombarding the molecule with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum provides a unique "fingerprint" for the compound. The mass spectrum of this compound shows a molecular ion peak [M]⁺ corresponding to its molecular weight (approximately 172.6 g/mol ). nist.gov The fragmentation pattern is characteristic of the structure, with major fragments arising from the cleavage of the ether bond and the loss of the hydroxyethyl (B10761427) group. The base peak in the spectrum is often observed at m/z 128, corresponding to the chlorophenoxy cation. Other significant fragments can be seen at various m/z values, providing further structural confirmation. nist.gov

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule and can also provide insights into its conformational properties. The spectra arise from the vibrations of the chemical bonds within the molecule.

The IR spectrum of this compound displays characteristic absorption bands. A broad band in the region of 3400 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. physicsopenlab.org The C-H stretching vibrations of the aromatic ring are typically observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches appear just below 3000 cm⁻¹. The C-O-C ether linkage shows strong absorptions in the fingerprint region, usually around 1240 cm⁻¹ (asymmetric stretch) and 1040 cm⁻¹ (symmetric stretch). The C-Cl bond stretch is found at lower wavenumbers. nih.govnist.gov

Raman spectroscopy provides complementary information to IR spectroscopy. db-thueringen.de The Raman spectrum of this compound would also show characteristic peaks for the aromatic ring, the ether linkage, and the alkyl chain. nih.gov Studies on related molecules like 2(4-chlorophenoxy)-2-methyl propionic acid have utilized both IR and Raman spectroscopy in conjunction with computational methods to perform detailed vibrational assignments. nih.govresearchgate.net

X-ray Diffraction (XRD) for Single Crystal Structure Determination and Crystal Packing Analysis

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and stacking, which dictate the crystal packing.

Despite the availability of spectroscopic data, a comprehensive search of the scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield a publicly available, solved single-crystal structure for the compound this compound. While crystal structures for numerous derivatives—such as metal complexes of 2-(4-chlorophenoxy)acetate or more complex amide derivatives—have been reported, the structure of the parent alcohol itself has not been determined or published. nist.govnih.gov

Consequently, a detailed analysis of the experimental crystal structure, unit cell parameters, space group, and specific intermolecular packing interactions for this compound cannot be provided at this time. Such an analysis would require the successful growth of a single crystal of sufficient quality and subsequent investigation by XRD.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. uomphysics.net Calculations are often performed using specific functionals and basis sets, such as the B3LYP functional with a 6-31+G(d,p) basis set, to optimize the molecular geometry and predict various chemical properties. uomphysics.net These calculations are foundational for understanding the electronic transitions and reactivity of a compound. uomphysics.net

In a representative study on the closely related precursor, 2-(4-chlorophenoxy)acetic acid, DFT calculations were performed to analyze its bond lengths, bond angles, and torsion angles. uomphysics.net This level of theoretical analysis provides a detailed picture of the molecule's three-dimensional structure and electronic distribution.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and kinetic stability. uomphysics.netirjweb.com The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. wuxiapptec.com A large energy gap suggests high stability and low reactivity, as it indicates that a significant amount of energy is required to excite an electron from the HOMO to the LUMO. uomphysics.net

For a derivative synthesized from 2-(4-chlorophenoxy)acetic acid, the HOMO-LUMO energy gap was calculated to be 4.569 eV. uomphysics.net This relatively large gap suggests that the molecule is hard and that the transfer of electrons from the HOMO to the LUMO is difficult. uomphysics.net The energies of these orbitals are also used to calculate global reactivity descriptors, which quantify aspects of a molecule's reactivity. irjweb.com

Table 1: Global Reactivity Descriptors

| Descriptor | Symbol | Significance |

|---|---|---|

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| Energy Gap | ΔE | ELUMO - EHOMO; indicates chemical reactivity and stability. irjweb.com |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2; measures resistance to change in electron distribution. irjweb.com |

| Chemical Potential | µ | (EHOMO + ELUMO) / 2; relates to the escaping tendency of electrons. irjweb.com |

This interactive table summarizes key global reactivity descriptors derived from HOMO and LUMO energies.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for understanding molecular interactions and predicting reactive sites. mdpi.com The MEP surface provides a visual representation of the charge distribution around a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). mdpi.com Different colors on the MEP map correspond to different potential values, with red typically indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating positive potential (electron-poor, susceptible to nucleophilic attack). mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique is particularly useful for analyzing the conformational flexibility of a molecule and its non-covalent intermolecular interactions with its environment, such as solvent molecules or biological macromolecules.

Conformational Flexibility : The molecule possesses rotational freedom around the ether linkage and the C-C bond of the ethanol (B145695) moiety. MD simulations could map the potential energy surface associated with these rotations, identifying the most stable conformers.

Intermolecular Interactions : The simulation can model the hydrogen bonding between the hydroxyl group of the ethanol moiety and water molecules, as well as hydrophobic interactions involving the chlorophenyl ring. This is crucial for understanding its solubility and behavior in biological systems.

Membrane Permeation : Following models used for ethanol, MD simulations could predict the permeability of 2-(4-Chlorophenoxy)ethanol across cell membranes, characterizing the free energy barriers and diffusion profiles. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of compounds with their biological or environmental activities. uninsubria.it These in silico methods are crucial in regulatory toxicology and drug design for predicting the properties of untested chemicals, thus reducing the need for animal testing. uninsubria.itrsc.org

For classes of compounds including chlorophenoxy derivatives, QSAR models have been developed to predict key toxicological endpoints, such as aquatic toxicity. uninsubria.itrsc.org The models work by identifying molecular descriptors—numerical values that encode structural, physicochemical, or electronic features of a molecule—that are statistically correlated with a specific activity. The logarithm of the octanol-water partition coefficient (log KOW), a measure of hydrophobicity, is a common descriptor used to predict bioaccumulation potential. umweltbundesamt.de

By analyzing which descriptors are most influential, QSAR models can provide mechanistic insights. For example, if descriptors related to hydrophobicity and electronic properties are found to be critical for the toxicity of chlorophenoxy compounds, it suggests that their mechanism of action may involve passage through biological membranes and interaction with specific electronic targets. uninsubria.itumweltbundesamt.de These models are used to fill data gaps and prioritize chemicals for further experimental assessment under regulatory frameworks like REACH. uninsubria.itumweltbundesamt.de

Hirshfeld Surface Analysis and 3D Energy Frameworks for Crystal Engineering

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By mapping properties onto this unique molecular surface, one can gain a detailed understanding of the crystal packing. nih.gov

Key findings from Hirshfeld analyses of related chlorophenoxy structures often highlight the following interactions:

H···H Contacts : These are typically the most abundant interactions, reflecting the prevalence of hydrogen atoms on the molecular surface. nih.govkayseri.edu.tr

O···H/H···O Contacts : These represent hydrogen bonds (e.g., C-H···O) and are crucial for stabilizing the crystal structure. uomphysics.netnih.gov

Cl···H/H···Cl Contacts : These interactions involving the chlorine atom also play a significant role in the molecular packing. kayseri.edu.tr

C···H/H···C Contacts : These contribute to the van der Waals forces holding the crystal together. kayseri.edu.tr

Table 2: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis of a Related Compound

| Intermolecular Contact | Contribution (%) |

|---|---|

| H···H | 36.5 |

| H···O/O···H | 18.6 |

| H···C/C···H | 15.4 |

| H···Cl/Cl···H | 11.2 |

| C···C | 7.6 |

Data derived from a Hirshfeld analysis of a related pyridazinone derivative containing a 4-chlorophenyl group, illustrating typical interaction contributions. nih.gov

This detailed breakdown of intermolecular forces is invaluable for crystal engineering, as it allows for a rational understanding of how molecules assemble in the solid state.

Environmental Fate and Ecotoxicological Research

Environmental Distribution and Transport Mechanisms in Non-Human Ecosystems

The movement and partitioning of 2-(4-Chlorophenoxy)ethanol in the environment are governed by fundamental physical and chemical processes.

The mobility of this compound in soil and water is influenced by its moderate water solubility and the dual hydrophobic-hydrophilic nature of its molecule. The compound is reported to be soluble in water at a concentration of 3.1 g/L at 25°C. chemicalbook.comchemicalbook.com This solubility suggests it can be transported via surface runoff and leaching through the soil profile into groundwater.

In aquatic environments, the compound's fate is determined by a combination of dissolution in the water column and sorption to suspended particles and bottom sediments. erasm.org The chlorophenoxy group imparts a degree of hydrophobicity, which can lead to its adsorption onto organic matter in soil and sediment, potentially retarding its movement. erasm.org Conversely, the hydroxyl group of the ethanol (B145695) side chain increases its affinity for water. The balance between these properties dictates its partitioning between solid and aqueous phases in these ecosystems. The gills of aquatic organisms can be a primary site for the uptake of waterborne pollutants. nih.gov

Table 1: Physicochemical Properties of this compound Relevant to Environmental Transport

| Property | Value | Implication for Transport |

| Molecular Formula | C₈H₉ClO₂ nih.gov | Basic identifier for the compound. |

| Molecular Weight | 172.61 g/mol nih.gov | Influences diffusion and transport rates. |

| Water Solubility | 3.1 g/L @ 25°C chemicalbook.comchemicalbook.com | Moderate solubility allows for transport in aquatic systems and potential for leaching in soil. |

| Boiling Point | 187°C / 53 mmHg sigmaaldrich.com | Indicates relatively low volatility under standard conditions. |

| XLogP3 | 1.8 nih.gov | Suggests a moderate potential for bioaccumulation and sorption to organic matter. |

This table is interactive. You can sort and filter the data.

With a relatively high boiling point, this compound exhibits low volatility. sigmaaldrich.com Therefore, volatilization from soil and water surfaces is not expected to be a primary transport mechanism under normal environmental conditions. erasm.org However, if it does enter the atmosphere, its dispersion would be subject to atmospheric conditions. As an alcohol ethoxylate derivative, it is part of a class of compounds that are generally not considered highly volatile. erasm.org

Biodegradation Pathways and Microbial Metabolism

Biodegradation is a critical process for the removal of this compound from the environment. Microorganisms have evolved diverse enzymatic systems capable of breaking down complex aromatic compounds.

The microbial degradation of this compound likely initiates with the cleavage of the ether bond, a common first step in the breakdown of phenoxy compounds. This initial attack would yield 4-chlorophenol (B41353) and ethylene (B1197577) glycol, which are then metabolized through separate pathways.

The degradation of the resulting 4-chlorophenol is a well-studied process. One documented pathway involves the conversion of 4-chlorophenol to hydroxyquinol. nih.govnih.gov This transformation is catalyzed by monooxygenase enzymes. The aromatic ring of hydroxyquinol is then cleaved by dioxygenases, specifically hydroxyquinol 1,2-dioxygenases, opening the ring and leading to intermediates that can enter central metabolic cycles like the tricarboxylic acid (TCA) cycle. nih.govnih.govwsu.edu

Another significant group of enzymes involved in the degradation of chlorinated phenols comes from white-rot fungi. biorxiv.org These fungi secrete powerful, non-specific extracellular enzymes, including lignin (B12514952) peroxidase (LiP), manganese peroxidase (MnP), and laccase (Lac). biorxiv.org These enzymes can oxidize a wide range of recalcitrant aromatic pollutants, including dichlorophenols, and are capable of initiating the breakdown of the stable aromatic ring structure. biorxiv.orguni.edu

While specific strains capable of degrading this compound are not extensively documented, numerous microorganisms have been identified that degrade its likely breakdown products and structurally related compounds. These organisms provide strong candidates for the bioremediation of sites contaminated with this chemical.

For instance, the bacterium Arthrobacter chlorophenolicus A6 is known to degrade 4-chlorophenol via a hydroxyquinol pathway. nih.govnih.gov Other bacteria, such as Pseudomonas cepacia and Cupriavidus necator, are effective degraders of various chlorophenols and phenoxy herbicides. wsu.edunih.govnih.gov Fungal species, particularly white-rot fungi like Trametes versicolor, Pleurotus sajor-caju, and Phanerochaete chrysosporium, are recognized for their ability to break down complex chlorinated aromatic compounds. biorxiv.orguni.edu A bacterial strain of Achromobacter sp. has also been shown to utilize 2,4-Dichlorophenoxyacetic acid as its sole carbon and energy source. nih.gov

Table 2: Microbial Strains Involved in the Degradation of Related Chlorinated Aromatic Compounds

| Microbial Strain | Related Compound Degraded | Key Enzyme/Pathway | Reference |

| Arthrobacter chlorophenolicus A6 | 4-Chlorophenol | Hydroxyquinol 1,2-dioxygenase | nih.gov, nih.gov |

| Cupriavidus necator JMP134 | 2,4-Dichlorophenoxyacetic acid, 2,4,6-Trichlorophenol | tfd gene pathway, TcpA monooxygenase | nih.gov, wsu.edu |

| Pseudomonas cepacia AC1100 | 2,4,5-Trichlorophenoxyacetic acid, Halophenols | Inducible dehalogenating enzymes | nih.gov |

| Trametes versicolor | 2,4-Dichlorophenol | Lignin peroxidase, Manganese peroxidase, Laccase | biorxiv.org |

| Pleurotus sajor-caju | 2,4-Dichlorophenol | Lignin peroxidase, Manganese peroxidase, Laccase | biorxiv.org |

| Phanerochaete chrysosporium | 2,4,5-Trichlorophenoxyacetic acid | Extracellular peroxidases | uni.edu |

| Achromobacter sp. LZ35 | 2,4-Dichlorophenoxyacetic acid | 2,4-Dichlorophenol hydroxylase | nih.gov |

This table is interactive. You can sort and filter the data.

Genetic studies of bacteria that metabolize chlorinated aromatic compounds have revealed specific gene clusters responsible for the degradation pathways. In Arthrobacter chlorophenolicus A6, a gene cluster designated cph has been identified as essential for the catabolism of 4-chlorophenol. nih.gov This cluster contains genes encoding key enzymes, such as cphA-I and cphA-II, which code for functional hydroxyquinol 1,2-dioxygenases that carry out the critical ring-cleavage step. nih.gov The presence of such gene clusters suggests that the ability to degrade these compounds can be acquired through horizontal gene transfer. nih.gov

For the widely studied herbicide 2,4-D, the degradation pathway is encoded by the tfd genes, found on plasmids in bacteria like Cupriavidus necator JMP134. nih.gov These genes, including tfdA, tfdB, tfdC, tfdD, tfdE, and tfdF, encode the enzymes for the sequential breakdown of 2,4-D into intermediates of the TCA cycle. nih.gov While the side chain of this compound differs from 2,4-D, the genetic organization for the degradation of the chlorophenol core is likely to share similarities with these well-characterized systems.

Photodegradation and Hydrolysis in Environmental Matrices

The transformation of this compound in the environment is governed by both abiotic and biotic processes. The primary abiotic degradation pathways for organic compounds in aquatic systems are photodegradation (breakdown by light) and hydrolysis (reaction with water).

While specific experimental studies detailing the rates of photodegradation and hydrolysis for this compound were not found in the reviewed literature, its chemical structure as a chlorophenol derivative and an aromatic ether allows for predictions of its likely behavior. chemicalbook.com For related chlorophenolic compounds, photolysis in sunlit surface waters can be an important environmental fate process. nih.gov The ether linkage and the aromatic ring are susceptible to cleavage and transformation upon exposure to ultraviolet (UV) radiation.

Hydrolysis is another potential degradation route. The rate of hydrolysis for organic chemicals is highly dependent on pH and temperature. nih.gov However, for some related phenoxy herbicides, hydrolysis under typical environmental conditions (pH 5 to 9) is considered to be a slow process compared to microbial degradation and photolysis. Given the stability of the ether bond, significant spontaneous hydrolysis of this compound in natural waters is not expected to be a rapid degradation pathway. The primary degradation mechanisms are more likely to be photolysis and, particularly, biodegradation in soil and water.

Ecotoxicological Impacts on Non-Target Organisms (Non-Human)

The introduction of any chemical into the environment raises concerns about its potential effects on organisms not targeted by its intended use. As an antifungal agent, this compound is designed to be biologically active, necessitating an evaluation of its broader ecotoxicological profile.

Chlorophenols as a class of compounds are known to be toxicants that can pose a risk to aquatic ecosystems. nih.gov Their presence in water can be harmful to a range of organisms that form the aquatic food chain. nih.gov

As a substance with known antifungal properties, this compound is inherently toxic to fungal species. nih.gov This biological activity suggests a high potential to impact aquatic fungal communities, which play a crucial role in the decomposition of organic matter and nutrient cycling in freshwater ecosystems.

Specific quantitative toxicity data, such as the median effective concentration (EC50) or median lethal concentration (LC50), for this compound on aquatic invertebrates like Daphnia magna were not available in the reviewed scientific literature. However, studies on other chlorophenols and their derivatives consistently demonstrate toxicity to such organisms. epa.govepa.gov Toxicity tests on invertebrates like Daphnia magna are standard for assessing the acute and chronic toxicity of chemicals, measuring endpoints like immobilization or impacts on reproduction. researchgate.netnih.gov Given its chemical nature, it is anticipated that this compound would exhibit toxicity to aquatic invertebrates, though specific effect concentrations remain to be determined through direct testing.

When introduced to terrestrial environments, this compound has the potential to alter the structure and function of soil microbial communities. Research on fungicides with similar chlorinated structures, such as chlorothalonil, provides insight into the potential impacts.

| Microbial Parameter | Potential Impact of this compound | Reference (Based on Related Compounds) |

|---|---|---|

| Fungal Populations | Inhibition due to antifungal properties | nih.govnih.gov |

| Bacterial Populations | Potential stimulation of tolerant/degrading species | nih.govnih.gov |

| Microbial Diversity | Potential decrease due to selective pressure | mdpi.com |

| Dehydrogenase Activity | Inhibition | nih.govnih.gov |

| Phosphatase Activity | Inhibition (Acid) / Variable (Alkaline) | nih.govnih.gov |

These changes are often dose-dependent, with more significant impacts observed at higher concentrations. nih.govnih.gov The specific effects can also vary based on soil characteristics such as organic matter content and pH. nih.gov

Bioaccumulation is the process by which a chemical substance accumulates in an organism from all sources of exposure, including water, sediment, and diet. epa.gov The tendency of a chemical to accumulate is often predicted by its n-octanol-water partition coefficient (Kow), expressed as Log Kow or Log P. sfu.ca A higher Log Kow value indicates greater lipid solubility and a higher potential to concentrate in the fatty tissues of organisms. wikipedia.orgbohrium.com

For this compound, a predicted XLogP3 value (a computational method for Log P) is 1.8. nih.gov This relatively low value suggests that the compound is not highly lipophilic and therefore has a low potential for significant bioaccumulation in aquatic food chains.

The bioconcentration factor (BCF), which measures the uptake from water alone, is a key metric in regulatory assessments. epa.govwikipedia.org There is a well-established correlation between a chemical's Log Kow and its BCF. bohrium.com As shown in the table below, regulatory agencies use BCF values to classify the bioaccumulative potential of substances. Chemicals with a low Log Kow (typically below 4.0) and a low BCF are generally not considered to be bioaccumulative. epa.gov

| BCF Value Range | Bioaccumulation Potential Classification | Reference |

|---|---|---|

| < 1,000 | Not considered bioaccumulative | wikipedia.org |

| 1,000 - 5,000 | Bioaccumulative | wikipedia.org |

| > 5,000 | Very bioaccumulative | wikipedia.org |

Based on its low predicted Log P value of 1.8, the BCF for this compound is expected to be well below the threshold of concern, indicating that it is unlikely to biomagnify in non-human food chains.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Precursor in Pharmaceutical Intermediate Synthesis

2-(4-Chlorophenoxy)ethanol is widely recognized as a key intermediate in the pharmaceutical industry. chemicalbook.comchemicalbook.comfishersci.at Its chemical structure allows for various modifications, enabling the synthesis of a wide range of biologically active molecules.

Synthesis of Bioactive Molecules and Agrochemicals (e.g., Fungicides, Herbicides as Chemical Compounds)

The this compound scaffold is integral to the creation of numerous agrochemicals, particularly fungicides and herbicides. guidechem.commyskinrecipes.com Its derivatives have shown significant efficacy in controlling fungal diseases and unwanted plant growth. researchgate.netresearchgate.net

A notable application is in the synthesis of triazole fungicides. For instance, it is a precursor for producing Triadimenol, a systemic fungicide used to control a broad spectrum of fungal diseases in crops like cereals and beets. nih.govscbt.com The synthesis involves creating derivatives like 2-(4-chlorophenoxy)-1-tert-butyl-2-(1H-1,2,4-triazole-1-yl)ethanol. nih.gov Research has demonstrated that reacting 2-substituted 3-(oxiranyl)pyridines with 4-chlorophenol (B41353) (a related starting material) or sodium 4-chlorophenoxide yields 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols, which possess high fungal toxicity. researchgate.netresearchgate.netosi.lv This highlights the importance of the 4-chlorophenoxy moiety in conferring fungicidal properties. researchgate.net

Furthermore, this compound serves as an intermediate in the production of herbicides designed to manage unwanted vegetation. medchemexpress.com While specific commercial herbicide synthesis pathways starting directly from this compound are proprietary, the related phenoxyacetic acids are well-known herbicides, suggesting the utility of this structural class. google.com

The following table summarizes some bioactive molecules and classes of compounds derived from or related to the this compound structure.

| Bioactive Molecule/Class | Classification | Synthetic Relevance of the 2-(4-Chlorophenoxy) moiety |

| Triadimenol | Agrochemical (Fungicide) | A key structural component, it is 1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol. nih.govlacertilia.de |

| 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols | Agrochemical (Fungicide) | Synthesized from precursors containing the 4-chlorophenoxy group, these compounds exhibit high fungicidal activity. researchgate.netresearchgate.net |

| Phenoxyacetamide T3SS inhibitors | Pharmaceutical (Potential Antibiotic) | The 2-(4-chlorophenoxy)propanoic acid scaffold is a core component of these inhibitors targeting Pseudomonas aeruginosa. nih.gov |

| Phenoxycarboxylic acid herbicides | Agrochemical (Herbicide) | A related class of compounds, highlighting the importance of the phenoxy-acid structure in herbicidal activity. google.com |

Pathways to Complex Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of modern medicinal chemistry, and this compound provides a valuable entry point for their synthesis. drugbank.com Its derivatives can be transformed into various heterocyclic systems, including triazoles, pyridines, and benzimidazoles. researchgate.netmdpi.comacs.org

One significant pathway involves the synthesis of 1,2,4-triazole (B32235) derivatives. Research shows that 2-(4-chlorophenoxy)acetic acid (an oxidation product of the parent ethanol) can be converted to an acetohydrazide. mdpi.com This intermediate is then reacted with various reagents to form complex triazole rings, which are known to possess a wide range of biological activities, including antifungal and antibacterial properties. mdpi.comworldwidejournals.com For example, novel thioethers containing the 1,2,4-triazole moiety have been synthesized using this approach. mdpi.com

Another pathway leads to pyridine-containing compounds. Substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols, which show significant fungicidal activity, are synthesized by reacting substituted 3-(oxiranyl)pyridines with 4-chlorophenol or its sodium salt. researchgate.netresearchgate.netosi.lv

The synthesis of other heterocyclic systems has also been explored. For instance, 2-[(4-chlorophenoxy)methyl]benzimidazoles have been synthesized and evaluated as selective neuropeptide Y Y1 receptor antagonists, indicating potential therapeutic applications. acs.org The general strategy often involves converting the ethanol (B145695) group into a more reactive functional group, such as an acetate, which can then be coupled with other molecules to build the desired heterocyclic scaffold. researchgate.netmdpi.com

| Heterocyclic System | General Synthetic Approach |

| 1,2,4-Triazoles | Conversion to 2-(4-chlorophenoxy)acetohydrazide (B1349058) followed by cyclization with reagents like isothiocyanates. mdpi.comworldwidejournals.com |

| Pyridines | Reaction of 4-chlorophenol or its salt with substituted 3-(oxiranyl)pyridines. researchgate.netresearchgate.net |

| Benzimidazoles | Synthesis of 2-[(4-chlorophenoxy)methyl]benzimidazoles for pharmaceutical applications. acs.org |

| Quinazolinones | Derivatives incorporating the 4-chlorophenoxy moiety have been synthesized as potential antitumor agents. nih.gov |

Utility as a Building Block in Polymer and Material Chemistry

The reactivity of the hydroxyl group in this compound makes it a useful building block for creating polymers and modifying materials. Its incorporation into a polymer backbone can impart specific properties, such as flame resistance and altered thermal stability.

A key application is in the synthesis of specialty polyesters and polyacrylates. For example, 2-(chlorophenoxy)ethyl acrylates and methacrylates can be prepared by reacting the corresponding chlorophenoxyethanol with acrylic or methacrylic acid. google.com These monomers can then be polymerized to create flame and heat-resistant polymeric materials. The presence of the chlorine atom on the phenyl ring contributes to these flame-retardant properties. The synthesis typically involves an esterification reaction where the water formed is removed to drive the reaction to completion. google.com

Development of Novel Reagents and Catalysts Utilizing the this compound Scaffold

While the primary use of this compound is as an intermediate or building block, its scaffold has potential in the development of more specialized chemical tools. The core structure can be elaborated to create novel reagents or ligands for catalysis.

For example, derivatives of the this compound scaffold can be used in the synthesis of complex molecules where the scaffold itself directs or facilitates a reaction. While direct applications as catalysts are not widely reported, the synthesis of various derivatives, such as phenoxyacetamide inhibitors and chalcones, demonstrates that the core structure is amenable to creating a diverse range of functional molecules. nih.govmdpi.com These highly functionalized molecules, derived from the original scaffold, can act as specialized reagents in complex synthetic sequences. For instance, the development of a saccharose-derived catalyst was studied for the synthesis of 4-((4-Chlorophenoxy)methyl)-2,2-dimethyl-1,3-dioxolane from a related diol, showcasing how the phenoxy structure is part of advanced catalytic systems. mdpi.com

Advanced Analytical Method Development and Validation

Chromatographic Techniques for Trace Analysis and Purity Assessment

Chromatography is a cornerstone for the separation, identification, and quantification of chemical compounds. Gas and liquid chromatography, particularly when coupled with mass spectrometry, offer high-resolution analysis essential for determining the purity of 2-(4-Chlorophenoxy)ethanol and detecting it at trace levels in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for the trace analysis of volatile and semi-volatile organic compounds. nih.govthermofisher.com The technique separates compounds based on their passage through a capillary column, and the mass spectrometer then fragments the molecules and separates the ions based on their mass-to-charge ratio, providing a unique "fingerprint" for identification. oup.com

For this compound, GC-MS analysis provides characteristic mass spectral data. The electron impact ionization of the molecule results in a specific fragmentation pattern that is used for its unambiguous identification. nih.gov Key mass-to-charge ratio (m/z) peaks observed in the mass spectrum of this compound are essential for its characterization. nih.gov

Table 1: Key GC-MS Spectral Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₉ClO₂ nih.gov |

| Molecular Weight | 172.61 g/mol nih.gov |

| Top Peak (m/z) | 128 nih.gov |

| 2nd Highest Peak (m/z) | 130 nih.gov |

| 3rd Highest Peak (m/z) | 172 nih.gov |

Source: PubChem CID 15907 nih.gov

The development of GC-MS/MS (tandem mass spectrometry) methods further enhances selectivity and sensitivity, allowing for the detection of related chlorophenoxy compounds at nanogram-per-liter levels in complex matrices like water. researchgate.net These methods often involve a derivatization step to improve the volatility and thermal stability of the analytes, followed by solid-phase extraction (SPE) to concentrate the sample. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation and quantification of non-volatile or thermally sensitive compounds. Reverse-phase (RP) HPLC is a common mode used for the analysis of moderately polar compounds like this compound. sielc.com

In RP-HPLC, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. nih.gov The separation is based on the differential partitioning of the analyte between the two phases. For this compound and related compounds, a mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, sometimes with additives like phosphoric acid or triethylamine (B128534) to improve peak shape and resolution. sielc.comnih.gov

A study on a structurally similar compound, Z-2-[4-(4-chloro-1,2-diphenyl-but-1-enyl)phenoxy]ethanol, utilized RP-HPLC with fluorescence detection after photochemical activation. nih.gov This approach achieved high sensitivity, with a linear calibration curve in the concentration range of 10-400 ng/ml. nih.gov While this specific application is for a different molecule, the principles are readily adaptable for the analysis of this compound.

Table 2: Example HPLC Method Parameters for a Related Chlorophenoxy Compound

| Parameter | Condition |

|---|---|

| Column | C18 Reverse Phase nih.gov |

| Mobile Phase | 6.5% water and 0.5% triethylamine in methanol nih.gov |

| Flow Rate | 0.5 ml/min (isocratic) nih.gov |

| Detection | Fluorescence (Excitation: 266 nm, Emission: 370 nm) after UV irradiation nih.gov |

| Extraction | Liquid-liquid extraction with 2% 1-butanol (B46404) in hexane (B92381) (>97% efficiency) nih.gov |

Source: PubMed nih.gov

Electrochemical Methods for Detection and Quantification

Electrochemical sensors offer a rapid, cost-effective, and portable alternative to traditional chromatographic methods for the detection of electroactive compounds. nih.govmdpi.com These devices work by measuring the change in an electrical signal (such as current or potential) that occurs when the target analyte interacts with an electrode surface. nih.gov

For phenolic and chlorophenoxy compounds, chemically modified electrodes are often developed to enhance sensitivity and selectivity. Materials like graphene, carbon nanotubes, and nanocomposites are used to modify the electrode surface, increasing the electrochemically active area and facilitating the oxidation or reduction of the target analyte. mdpi.comresearchgate.netoatext.com

One study detailed a sensor for cobalt(II) using a carbon paste electrode modified with a Zn/Al-2(3-chlorophenoxy)propionate nanocomposite, demonstrating the use of chlorophenoxy derivatives in sensor construction. researchgate.net Another developed a graphene-based electrochemical sensor for an anticancer drug containing a chlorophenyl group, achieving a low detection limit of 5 nmol/L. oatext.com These examples highlight the potential for creating dedicated electrochemical sensors for this compound.

Table 3: Performance of Electrochemical Sensors for Related Compounds

| Sensor Type | Target Analyte | Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Graphene-Modified Screen Printed Electrode | S 29 (contains a chlorophenyl group) | 10–10000 nmol/L | 5 nmol/L | oatext.com |

| MWCNTs/ERGO Modified GCE | 2,4-Dichlorophenoxyacetic acid | 0.04–24 nM | 16 pM | mdpi.com |

Immunoassays and Biosensors for Environmental Monitoring

Immunoassays and biosensors are advanced analytical tools that leverage biological recognition elements, such as antibodies or enzymes, for the highly specific detection of target molecules. nih.govpjoes.com These methods are particularly valuable for environmental monitoring due to their potential for rapid, on-site screening of pollutants like chlorophenoxy herbicides and related compounds. pjoes.commeddocsonline.orgcsic.es

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), use the specific binding between an antibody and an antigen (the target analyte) to produce a measurable signal (e.g., a color change). pjoes.comresearchgate.net ELISAs have been developed for various chlorophenoxyacetic acids and chlorophenols. csic.esresearchgate.netnih.gov For instance, a multiplex microarray ELISA was developed for the simultaneous detection of pollutants including 2,4-Dichlorophenoxyacetic acid, achieving a limit of detection down to 0.01 μg L⁻¹. nih.gov

Biosensors combine a biological component with a physicochemical transducer to convert the biological recognition event into a detectable signal. tandfonline.com Laccase-based biosensors have shown activity towards phenolic compounds, including 2,4-D, with detection limits in the nanomolar range. tandfonline.com Genetically engineered bioluminescent cyanobacteria have also been created to act as biosensors, responding to a range of herbicides and toxins by changing their light output, which correlates with the metabolic health of the cell. nih.gov

Table 4: Examples of Immunoassays and Biosensors for Chlorophenoxy Compounds

| Assay/Sensor Type | Target Analyte | Detection Limit | Key Finding | Reference |

|---|---|---|---|---|

| Multiplex Microarray ELISA | 2,4-Dichlorophenoxyacetic acid | 0.01 μg L⁻¹ | More sensitive and reproducible than classical ELISA. | nih.gov |

| Nanobody-based FLEIA | 2,4-Dichlorophenoxyacetic acid | Linear range: 0.4–8.6 ng/mL | Highly specific with no cross-reactivity to tested analogs. | escholarship.org |

| Laccase Biosensor (Type I) | 2,4-Dichlorophenoxyacetic acid | 5 nM | Demonstrated good reproducibility and thermal stability. | tandfonline.com |

Structure Activity Relationship Sar Studies Mechanistic Focus

Influence of Phenoxy and Chloro-Substitutions on Molecular Interactions

The molecular architecture of 2-(4-Chlorophenoxy)ethanol, featuring a phenoxy ring with a chlorine atom at the para-position, is critical to its biological interactions. The phenoxy group itself can participate in various non-covalent interactions, including hydrogen bonding and electrostatic interactions with biological targets like proteins and enzymes.

The substitution of a chlorine atom on the aromatic ring significantly influences the molecule's electronic properties and reactivity. The chlorine atom is an electron-withdrawing group, which deactivates the aromatic ring and can alter the electron charge distribution across the molecule. mdpi.com This modification affects how the compound binds to receptor sites. For instance, in related phenoxyacetamide inhibitors, any change to a dichlorophenoxy functionality resulted in a marked decrease in potency, underscoring the critical role of chloro-substitutions. nih.gov

Research on derivatives has demonstrated the importance of the 4-chloro substitution for specific biological activities. In a study on N-phenoxyethylisatin hydrazones, the presence of a chloro substituent at the 4th position of the phenoxy ring was found to be beneficial for α-glucosidase inhibitory activity. rsc.org Similarly, studies on N-[(phenoxy)ethyl]piperidines as sigma-1 (σ1) receptor ligands showed that the p-chlorophenoxy derivatives exhibited high affinity. uniba.it The substitution pattern is crucial, as the activity of related compounds can vary significantly with the position and nature of the substituents on the aromatic ring. nih.gov

The table below, compiled from studies on different derivative series, illustrates the impact of the 4-chloro substitution on biological activity compared to other substituents.

Elucidation of Molecular Mechanisms in Biochemical Assays (e.g., Enzyme Kinetics)

Biochemical assays, particularly enzyme kinetics studies, provide a window into the molecular mechanisms of action. wikipedia.org These assays measure the rate of enzyme-catalyzed reactions and how this rate is affected by different compounds, revealing whether a compound acts as an inhibitor or activator. wikipedia.orgarxiv.org For derivatives of this compound, such studies have been crucial in defining their mechanism.

A significant example comes from the investigation of N-phenoxyethylisatin hydrazone derivatives as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. rsc.org In this series, the derivative featuring a 4-chlorophenoxy moiety (compound 1e ) was the most potent inhibitor, with an IC₅₀ value of 3.64 ± 0.13 μM. rsc.org This was a notable enhancement in activity compared to the unsubstituted analog (compound 1b , IC₅₀ = 4.29 ± 0.13 μM) and derivatives with other substitutions. rsc.org The introduction of the chlorine atom at the para-position significantly enhanced the inhibitory activity against the enzyme. rsc.org

The table below presents the half-maximal inhibitory concentration (IC₅₀) values for a selection of these compounds, highlighting the superior activity of the 4-chloro substituted derivative.

Data sourced from a study on N-phenoxyethylisatin hydrazones. rsc.org

This type of quantitative analysis is essential for establishing a clear SAR and understanding the molecular interactions driving the observed biological effect.

Ligand Binding Studies and Receptor Modulation (Theoretical and Computational)

Ligand binding studies, often complemented by computational modeling, are used to investigate how a compound interacts with its specific receptor or enzyme at the atomic level. These studies can determine binding affinity (often expressed as Kᵢ, the inhibition constant) and identify the key interactions that stabilize the ligand-receptor complex.

Derivatives of this compound have been identified as high-affinity ligands for specific receptors. For example, N-[(4-chlorophenoxy)ethyl]piperidines have been developed as potent ligands for the sigma-1 (σ1) receptor, a unique intracellular protein involved in cellular signaling. uniba.it Radioligand binding assays confirmed that the 4-chlorophenoxy derivatives bound with high affinity (Kᵢ values in the low nanomolar range, 0.34–1.18 nM) to the σ1 receptor. uniba.it This research confirmed that the phenoxy moiety connected to a basic piperidine (B6355638) group is an excellent scaffold for σ1 receptor binding. uniba.it

Molecular docking studies, a computational technique, have further elucidated these interactions. For the N-phenoxyethylisatin hydrazone inhibitors of α-glucosidase, docking simulations of the most potent compound (containing the 4-chlorophenoxy group) indicated a strong binding affinity (−9.7 kcal mol−1) with the enzyme's receptor site. rsc.org Such computational approaches help visualize the binding pose and identify specific amino acid residues in the receptor that interact with the ligand.

The 4-chlorophenoxy moiety has also been identified as a key component in ligands for other receptors, such as the Peroxisome Proliferator-Activated Receptor γ (PPARγ). researchgate.net Computational modeling suggests that the interactions of this group within the receptor's hydrophobic pocket are crucial for its activity. researchgate.net These theoretical and computational studies are invaluable for rational drug design, allowing for the prediction and optimization of ligand-receptor interactions to enhance potency and selectivity.

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for 2-(4-Chlorophenoxy)ethanol, and how can purity be ensured?

- Methodology : The compound is commonly synthesized via nucleophilic substitution. For example, refluxing 4-hydroxyacetophenone with 4-chlorobenzyl chloride in ethanol using anhydrous K₂CO₃ as a catalyst yields derivatives, followed by recrystallization in ethanol for purification . Alternative routes involve reacting 2-(4-chlorophenoxy)acetic acid with ethanol under acidic conditions . Purity can be assessed via GC-MS, melting point analysis, and comparison with spectral data from NIST Chemistry WebBook (m/z 172.609) .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodology : Use NMR (¹H/¹³C) to confirm the phenolic ether and hydroxyl groups. Mass spectrometry (MS) with fragmentation patterns (e.g., m/z 172.6 for [M]⁺) and IR spectroscopy (C-O-C stretch at ~1250 cm⁻¹) are critical . X-ray crystallography, employing SHELXL for refinement, resolves crystal packing and hydrogen-bonding networks .

Q. What safety precautions are necessary when handling this compound?

- Methodology : Adopt standard protocols for harmful substances (Risk Phrases: R21/22). Use PPE (gloves, goggles), work in a fume hood, and avoid skin contact. Waste disposal should follow EPA guidelines. MSDS data indicate ethanol recrystallization reduces hazardous byproducts .

Advanced Research Questions

Q. How can structural discrepancies in synthesized this compound derivatives be resolved?

- Methodology : Contradictions in reaction yields (e.g., 95% vs. lower yields) may arise from solvent polarity or catalyst efficiency. Systematic optimization (e.g., varying K₂CO₃ equivalents or ethanol/water ratios) is advised. Cross-validate results using HPLC and single-crystal X-ray diffraction to confirm stereochemistry .

Q. What are the biological activities of this compound derivatives, and how can SAR studies be designed?

- Methodology : Derivatives like ISRIB (a PERK inhibitor) show potential in antiviral research. SAR studies should modify the hydroxyl group (e.g., esterification) or phenoxy substituents (e.g., halogen substitution). Assay antibacterial activity via MIC testing against Gram-positive/negative strains .

Q. How can computational modeling enhance the understanding of this compound’s reactivity?

- Methodology : DFT calculations (e.g., Gaussian) predict electrophilic sites for functionalization. Molecular docking (AutoDock Vina) assesses binding affinity to targets like fungal enzymes. Validate with experimental kinetics (e.g., hydrolysis rates in acidic/basic conditions) .